β-丙氨酸

描述

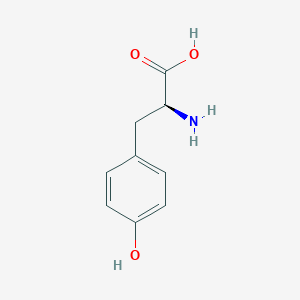

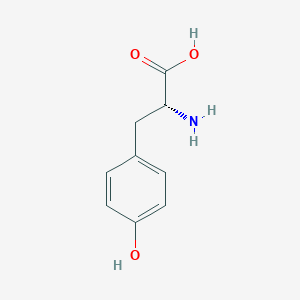

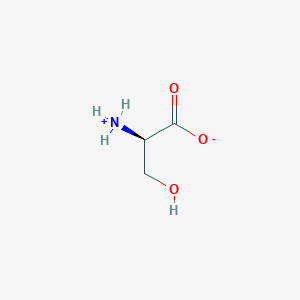

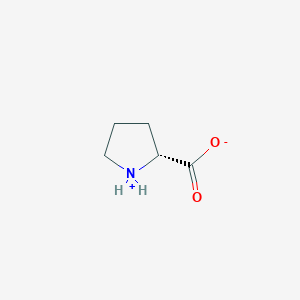

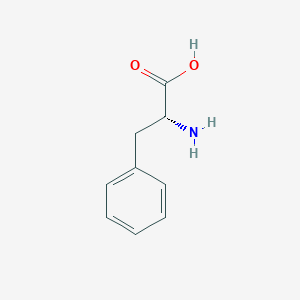

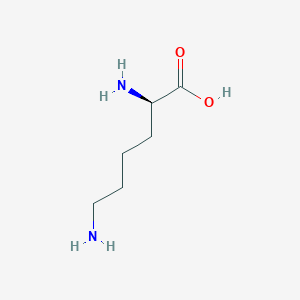

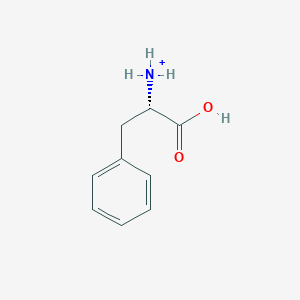

β-丙氨酸: 是一种天然存在的β氨基酸,它是一种氨基酸,其中氨基连接到β-碳而不是更常见的α-碳。 β-丙氨酸的IUPAC名称是3-氨基丙酸 。 与必须通过饮食或补充获得的必需氨基酸不同,像β-丙氨酸这样的非必需氨基酸可以由人体合成 。 β-丙氨酸在肌肽的合成中起着至关重要的作用,肌肽是一种主要存在于骨骼肌和大脑中的二肽 .

科学研究应用

β-丙氨酸具有广泛的科学研究应用:

化学: β-丙氨酸用作各种工业化学品的合成前体.

生物学: 它在动物、植物和微生物的代谢中发挥作用.

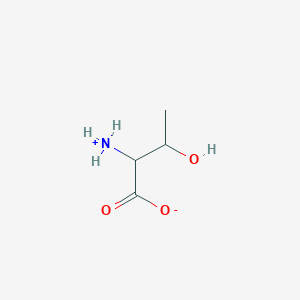

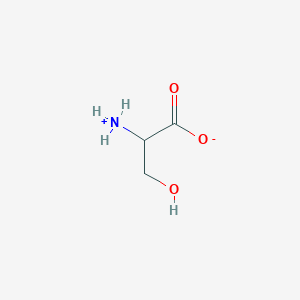

医学: β-丙氨酸用于合成泛酸(维生素B5),它是辅酶A的组成部分。

工业: β-丙氨酸用于生产饲料、食品和环境应用.

生化分析

Biochemical Properties

Beta-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Cellular Effects

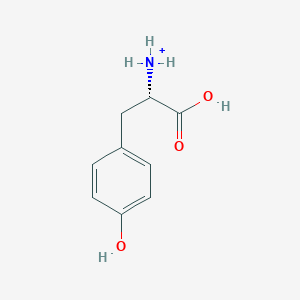

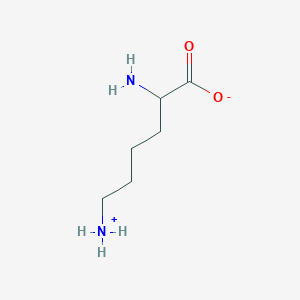

In animals, Beta-Alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity . Insect larvae produce a beta-alanyl-tyrosine dipeptide, which affects the epidermal hardening and coloration process by participating in the formation of pupal shells, which in turn helps insects adapt to their environment .

Molecular Mechanism

Beta-Alanine provides several benefits in fighting against cognitive decline promoting mental health . It mediates an increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB), inducing diverse processes such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Metabolic Pathways

Beta-Alanine is involved in several metabolic pathways. It is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

准备方法

合成路线和反应条件: β-丙氨酸可以通过多种方法合成。 一种常见的方法包括氨与β-丙内酯的反应 。 另一种方法是β-氨基丙腈的水解 。 此外,β-丙氨酸可以通过二氢尿嘧啶和肌肽的降解产生 .

工业生产方法: β-丙氨酸的工业生产通常涉及化学合成方法,例如氨与β-丙内酯的反应 。 另一种工业方法包括使用β-氨基丙腈作为底物,其中腈基的一步水解可用于合成β-丙氨酸 。 由于其环境效益,微生物发酵等生物方法也正在探索中 .

化学反应分析

反应类型: β-丙氨酸经历多种化学反应,包括:

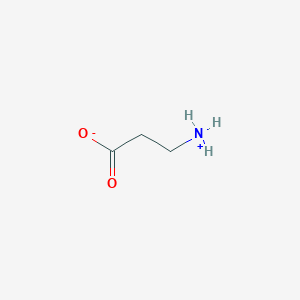

氧化: β-丙氨酸可以被氧化形成乙酸.

还原: β-丙氨酸可以被还原形成β-丙氨酸乙酯.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.

还原: 可以使用诸如氢化铝锂之类的还原剂.

取代: 诸如组氨酸之类的试剂用于形成肌肽.

主要产物:

作用机制

相似化合物的比较

属性

IUPAC Name |

3-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-34-2, Array | |

| Record name | β-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0030823 | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-95-9, 28854-76-4 | |

| Record name | β-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for beta-alanine in skeletal muscle?

A1: Beta-alanine is transported into skeletal muscle cells and acts as a rate-limiting precursor for the synthesis of carnosine []. Carnosine is a dipeptide composed of beta-alanine and histidine, and it plays a crucial role in maintaining intracellular pH balance, particularly during high-intensity exercise [, ].

Q2: How does increased muscle carnosine content influence exercise performance?

A2: Increased muscle carnosine content contributes to improved exercise performance primarily through its ability to buffer the accumulation of hydrogen ions (H+) within muscle cells [, ]. This buffering capacity helps to delay the onset of fatigue and maintain optimal muscle contractility during intense physical activity [, , ].

Q3: What is the molecular formula and weight of beta-alanine?

A3: The molecular formula of beta-alanine is C3H7NO2, and its molecular weight is 89.09 g/mol.

Q4: Has spectroscopic data been used to characterize beta-alanine?

A5: Yes, FTIR spectroscopy has been utilized to identify and analyze the conformers of beta-alanine at low temperatures using an argon matrix [].

Q5: How does the structure of beta-alanine relate to its ability to increase muscle carnosine levels?

A6: The specific position of the amino group in beta-alanine is crucial for its recognition by carnosine synthase, the enzyme responsible for carnosine synthesis []. Structural modifications to beta-alanine could potentially alter its affinity for carnosine synthase and affect its ability to enhance carnosine levels.

Q6: What is the typical formulation strategy for beta-alanine supplementation?

A7: Beta-alanine is commonly formulated as a powder or capsule for oral ingestion. Slow-release formulations have been proposed as a strategy to mitigate potential side effects like paresthesia [, ].

Q7: How is beta-alanine absorbed and metabolized in the body?

A8: Following oral ingestion, beta-alanine is absorbed in the small intestine [, ]. A significant portion of ingested beta-alanine undergoes transamination, primarily in the liver, by enzymes like GABA-T and AGXT2 []. This metabolic pathway can limit the amount of beta-alanine available for carnosine synthesis [].

Q8: What type of studies have been conducted to investigate the effects of beta-alanine supplementation on exercise performance?

A10: Numerous studies have been conducted in both animal models [] and human subjects [, , , , , , , , , , ] to assess the impact of beta-alanine supplementation on various aspects of exercise performance, including endurance, power output, and fatigue resistance.

Q9: Are there differences in beta-alanine's effects on performance based on training status or age?

A11: While some studies suggest potential benefits of beta-alanine supplementation in both trained and untrained individuals [], others indicate that highly trained athletes might experience less pronounced performance enhancements [, ]. Additionally, research has shown that beta-alanine can effectively increase muscle carnosine levels and improve exercise capacity in elderly populations [].

Q10: What is the primary safety concern associated with beta-alanine supplementation?

A12: Paresthesia, a tingling sensation on the skin, is a commonly reported side effect of beta-alanine supplementation, especially at higher doses [, ]. This sensation is generally transient and harmless. Slow-release formulations and divided doses have been proposed as strategies to minimize paresthesia.

Q11: What analytical techniques are commonly used to measure muscle carnosine content?

A13: Muscle biopsies followed by high-performance liquid chromatography (HPLC) [, , , ] are frequently employed to quantify muscle carnosine levels. Non-invasive techniques like proton magnetic resonance spectroscopy (1H-MRS) have also been used [].

Q12: Does beta-alanine interact with other amino acid transporters?

A14: Research suggests that beta-alanine utilizes specific amino acid transporters, and its uptake can be influenced by the presence of other amino acids like taurine [, , , ]. The specific transporters involved and their affinity for beta-alanine can vary across different tissues and species [, , ].

Q13: Are there any known alternatives to beta-alanine supplementation for increasing muscle carnosine levels?

A15: Direct carnosine supplementation has been investigated, but its efficacy in elevating muscle carnosine levels appears to be limited compared to beta-alanine supplementation [, ].

Q14: Beyond its role in exercise performance, are there other areas of research exploring potential benefits of beta-alanine?

A16: Yes, research has explored the potential of beta-alanine and carnosine in promoting wound healing []. Studies suggest that these compounds may influence collagen synthesis and the inflammatory response associated with wound repair [].

Q15: Are there any ongoing investigations exploring the combined effects of beta-alanine with other supplements?

A17: Researchers are actively investigating the synergistic effects of combining beta-alanine with other ergogenic aids, such as creatine, sodium bicarbonate, and caffeine, to further enhance exercise performance [, , , ]. These studies aim to determine if combining supplements can yield additive or synergistic benefits on various performance parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。